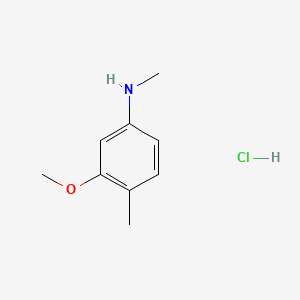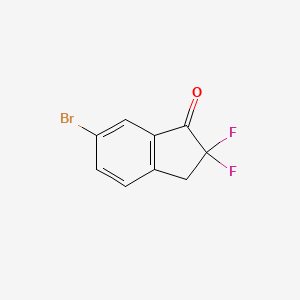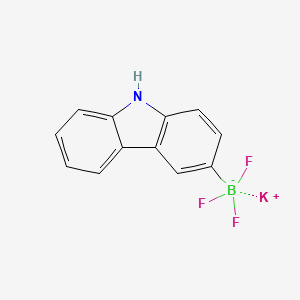
4-fluoro-N-methyl-2-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-methyl-2-nitrobenzenesulfonamide is an organic compound characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-methyl-2-nitrobenzenesulfonamide typically involves the nitration of 4-fluorobenzenesulfonamide followed by methylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 4-fluoro-N-methyl-2-nitrobenzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The nitro group in 4-fluoro-N-methyl-2-nitrobenzenesulfonamide can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Reduction: 4-fluoro-N-methyl-2-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-methyl-2-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-methyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoro-N-methylbenzenesulfonamide
- 4-Fluoro-2-nitrobenzenesulfonamide
- N-methyl-2-nitrobenzenesulfonamide
Comparison: 4-Fluoro-N-methyl-2-nitrobenzenesulfonamide is unique due to the presence of both a fluorine atom and a nitro group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in its interactions with molecular targets.
Eigenschaften
Molekularformel |
C7H7FN2O4S |
|---|---|
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
4-fluoro-N-methyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7FN2O4S/c1-9-15(13,14)7-3-2-5(8)4-6(7)10(11)12/h2-4,9H,1H3 |
InChI-Schlüssel |
LMNJQHQXMKSOIM-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B13475810.png)




